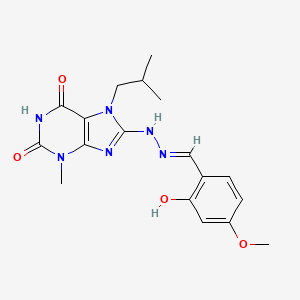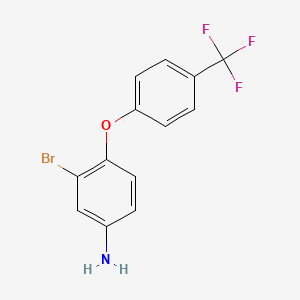
3-Bromo-4-(4-(trifluoromethyl)phenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(4-(trifluoromethyl)phenoxy)aniline is a chemical compound with the molecular formula C13H9BrF3NO . It has a molecular weight of 332.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrF3NO/c14-11-7-9(18)3-6-12(11)19-10-4-1-8(2-5-10)13(15,16)17/h1-7H,18H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Organic Synthesis and Functionalization
- Introduction of Functional Groups : The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in certain conditions can lead to the introduction of hydroxy groups or the N-iodophenylation of N-arylamides. This process showcases the potential of using electron-withdrawing or donating groups to direct the functionalization of aromatic compounds, which could be relevant for derivatives of 3-Bromo-4-(4-(trifluoromethyl)phenoxy)aniline (Itoh et al., 2002).
Nanomaterials and Catalysis
- Catalytic Applications : Superparamagnetic Fe3O4 nanoparticles have been used for the catalytic oxidation of phenolic and aniline compounds, indicating the potential for this compound to participate in or be modified by similar catalytic processes for environmental or synthetic applications (Zhang et al., 2009).
Materials Science
- Nonlinear Optical (NLO) Materials : Vibrational analysis and theoretical studies on compounds similar to this compound, such as 4-chloro-3-(trifluoromethyl)aniline, have shown their potential utility in NLO materials. These studies provide insights into the electronic effects of substituents on aniline derivatives, which could extend to the research and development of advanced optical materials (Revathi et al., 2017).
Environmental Science
- Pollutant Degradation : The catalytic abilities of nanoparticles to degrade phenolic and aniline pollutants offer a pathway for the potential environmental remediation applications of this compound or its derivatives. These findings underscore the importance of exploring such compounds for the detoxification of hazardous substances in water and soil (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-(4-(trifluoromethyl)phenoxy)aniline is the sphingosine-1-phosphate (S1P) receptor . This receptor plays a crucial role in the regulation of immune cell trafficking, vascular development, and heart rate.
Mode of Action
The compound acts as a potent agonist on the S1P receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the S1P receptor, initiating a series of biochemical reactions within the cell.
Biochemical Pathways
Upon binding to the S1P receptor, the compound influences several biochemical pathways. One of the key pathways affected is the S1P signaling pathway , which plays a role in immune cell trafficking, lymphocyte egress from lymphoid organs, and the regulation of heart rate .
Pharmacokinetics
It is known that the compound is generated upon phosphorylation in vivo .
Result of Action
The activation of the S1P receptor by the compound results in a variety of cellular effects. These include changes in cell migration, adhesion, and proliferation. The compound’s action on the S1P receptor also influences lymphocyte circulation and heart rate .
Properties
IUPAC Name |
3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-11-7-9(18)3-6-12(11)19-10-4-1-8(2-5-10)13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNBOIZGQPMQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284713-23-0 |
Source


|
| Record name | 3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
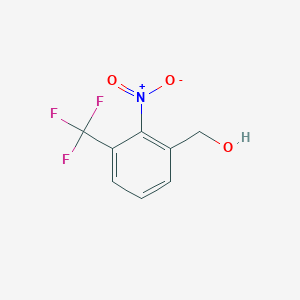

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)
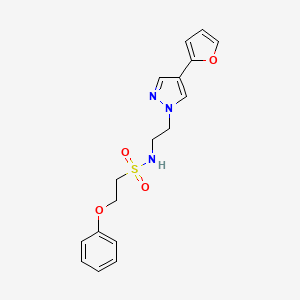
![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)
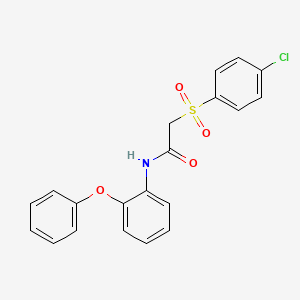
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)
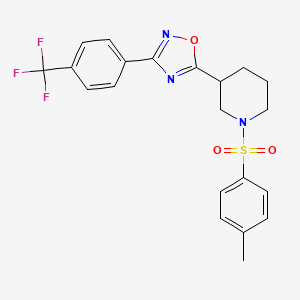
![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)
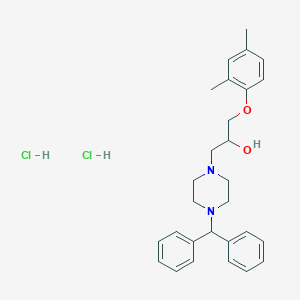
methanone](/img/structure/B2996475.png)

